1-(pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Beschreibung
This compound is a hexahydroquinazolinone derivative featuring a pyridin-3-ylmethyl substituent at position 1 and a thioxo group at position 4. Its synthesis involves refluxing the thioxo precursor in phosphoryl chloride (POCl₃) at 120°C for 22 hours, followed by purification . Elemental analysis confirms its molecular formula (C₁₉H₂₃N₃O₃S) with calculated percentages: C, 61.10%; H, 6.20%; N, 11.25%, closely matching experimental values (C: 61.01%, H: 6.26%, N: 11.18%) .
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-16-13(19)11-5-1-2-6-12(11)17(14)9-10-4-3-7-15-8-10/h3-4,7-8H,1-2,5-6,9H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVJFKKJDJFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the compound’s structure, it may potentially influence a variety of pathways. Without specific target identification, it is difficult to predict which pathways might be affected.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown.
Biologische Aktivität
1-(Pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
- Molecular Formula : C₁₃H₁₃N₃OS
- Molecular Weight : 259.33 g/mol
- CAS Number : 920367-60-8
Antimicrobial Activity
Research has indicated that compounds similar to 1-(pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one exhibit significant antimicrobial properties. For instance:
- A study on related thioxo derivatives demonstrated notable activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA or protein synthesis pathways .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar quinazolinone derivatives have shown:
- In vitro studies indicating cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : The thioxo group can interact with DNA bases, potentially leading to strand breaks and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells could contribute to its cytotoxic effects.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Significant Inhibition | |
| Antitumor | MCF-7 Cells | IC50 = 15 µM | |
| Antitumor | HeLa Cells | IC50 = 20 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thioxo derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a pyridine moiety exhibited enhanced activity compared to those without it.
Case Study 2: Cancer Cell Line Testing
In vitro assays were performed on various cancer cell lines (MCF-7 and HeLa). The compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed that treated cells underwent apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Structural Features and Substituent Variations
The compound’s hexahydroquinazolinone core is shared with other derivatives, but substituent variations significantly alter physicochemical and biological properties. Key analogues include:
4-(1H-Indol-3-yl)-7-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (23)
- Substituents : Indol-3-yl group at position 4, phenyl at position 5.
- Physical Properties : Melting point 206–208°C; ¹H NMR confirms aromatic and aliphatic proton environments .
- Synthesis : Reacted in glacial acetic acid with substituted benzaldehydes, yielding a pale-yellow solid .
4-(1H-Indol-3-yl)-7-(4-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (24)
- Substituents : Indol-3-yl at position 4, 4-methoxyphenyl at position 6.
- Physical Properties : Higher melting point (211–213°C) compared to 23 , attributed to methoxy group enhancing crystallinity .
4-(4-Methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7)
- Substituents : 4-Methoxyphenyl at position 4, methyl at position 7.
- Characterization : Confirmed via FTIR, NMR, and UV spectroscopy; evaluated for antimicrobial activity .
(4S)-4-(3-Hydroxyphenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one
- Substituents : 3-Hydroxyphenyl at position 4, dimethyl at position 7.
- Structural Data : Co-crystallized with human kinesin Eg5 (PDB: 2X7D), highlighting binding interactions in enzymatic inhibition studies .
Key Observations:
Substituent Impact on Melting Points: Methoxy groups (e.g., 24) increase melting points compared to non-polar substituents (e.g., 23). The target compound’s melting point is unreported but likely influenced by its pyridine ring.
Bioactivity : While QZL7 and the 2X7D ligand show antimicrobial and enzymatic inhibition activities, respectively, the target compound lacks documented bioactivity data.
Synthesis Methods : The target compound uses POCl₃-mediated cyclization , whereas 23 and 24 are synthesized via acid-catalyzed condensation .
Structural and Electronic Differences
- Pyridine vs.
- Thioxo Group : Shared across all compounds, this group is critical for hydrogen bonding and metal coordination, as seen in the 2X7D ligand’s interaction with kinesin Eg5 .
Q & A
Basic: What are the critical steps for synthesizing 1-(pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves cyclization of a pyrimidine precursor with a pyridinylmethylamine derivative under reflux conditions. Key steps include:
Cyclization : Use of thiourea or thioacetic acid to introduce the thioxo group at position 4 .
Functionalization : Alkylation at the pyridine nitrogen using 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Yield Optimization :
- Replace polar aprotic solvents (DMF) with acetonitrile to reduce side reactions .
- Monitor reaction progress via TLC (silica gel, UV detection) to terminate reactions at optimal conversion .
Advanced: How can computational methods guide the design of analogs with improved bioactivity?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the pyridine and thioxo groups as key pharmacophores .
QSAR Modeling : Train models on existing analogs (e.g., tetrahydroquinazolinones) to correlate structural descriptors (e.g., logP, H-bond acceptors) with activity data .
Conformational Analysis : Apply DFT calculations (Gaussian 09) to assess the stability of the hexahydroquinazolinone ring in different tautomeric states .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- HRMS : Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺) with ≤ 2 ppm error .
- IR : Confirm thioxo (C=S) stretch at 1150–1250 cm⁻¹ .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition) .
- Validate purity (>95% via HPLC) to exclude confounding impurities .
Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, stereochemical purity) impacting IC₅₀ values .
Meta-Analysis : Compare datasets from structural analogs (e.g., 2-(3-aminopyrrolidin-1-yl) derivatives) to identify trends in substituent effects .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioxo group .
- Hydrolysis Risk : Avoid aqueous buffers at pH > 8, as the hexahydroquinazolinone ring may undergo base-catalyzed cleavage .
- Thermal Stability : Conduct TGA analysis to determine decomposition temperatures (typically >200°C) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core Modifications :
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance electrophilicity .
- Hexahydroquinazolinone : Replace sulfur with oxygen to assess thioxo necessity for activity .
Biological Testing :
- Screen analogs against a panel of targets (e.g., PDE inhibitors, antimicrobial assays) using dose-response curves .
- Compare pharmacokinetic properties (e.g., logD, plasma protein binding) using LC-MS/MS .
Data Integration : Use cheminformatics tools (e.g., KNIME) to cluster analogs by activity and physicochemical properties .
Basic: What are the primary challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Polymorphism : Screen solvents (e.g., ethanol, acetone) via slow evaporation to obtain single crystals .
- Flexible Backbone : Use cryocooling (100 K) to stabilize the hexahydroquinazolinone ring conformation .
- Data Collection : Resolve disorder in the pyridinylmethyl group using SHELXL refinement .
Advanced: How to evaluate the environmental impact of this compound during disposal?
Methodological Answer:
Degradation Studies :
- Perform photolysis (UV-Vis) in aqueous solutions to track half-life .
- Use HPLC-MS to identify breakdown products (e.g., pyridine derivatives) .
Ecotoxicology :
- Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .
- Model bioaccumulation potential using EPI Suite’s BCFBAF module .
Basic: What synthetic precursors are critical for scaling up production?
Methodological Answer:
- Pyrimidine Precursor : 4-Amino-5,6,7,8-tetrahydroquinazolin-2(1H)-one, synthesized via Biginelli reaction .
- Pyridinylmethylating Agent : 3-(Chloromethyl)pyridine hydrochloride, prepared from 3-picoline via free-radical chlorination .
- Thiolation Reagent : Thiourea or Lawesson’s reagent for thioxo introduction .
Advanced: How can machine learning improve the prediction of synthetic pathways?
Methodological Answer:
Dataset Curation : Compile reaction data from Reaxys or USPTO patents for similar quinazolinones .
Model Training : Use neural networks (e.g., Transformer models) to predict feasible routes based on SMILES strings .
Validation : Compare predicted pathways with experimental outcomes (e.g., yields, side products) to refine accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
